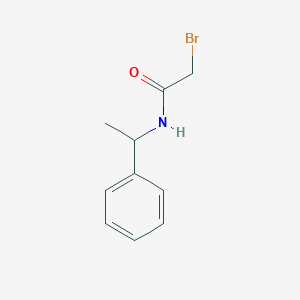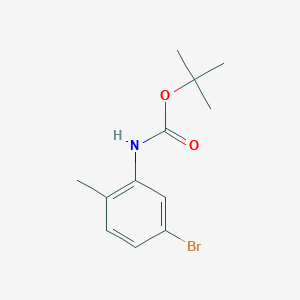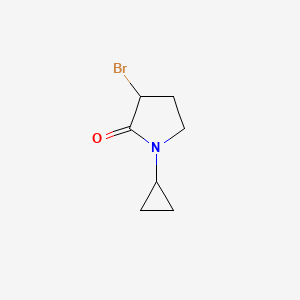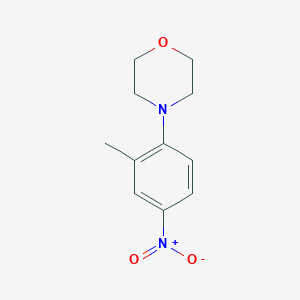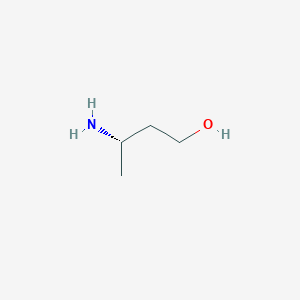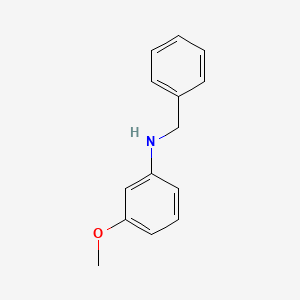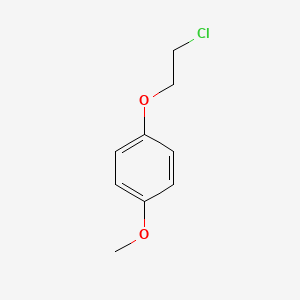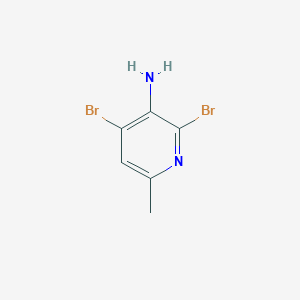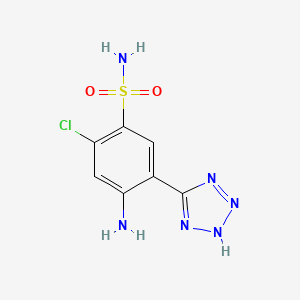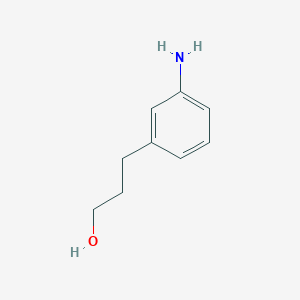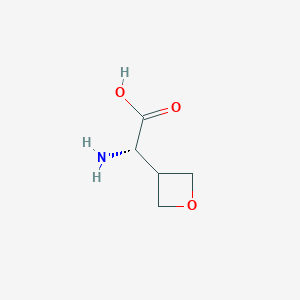
(S)-2-Amino-2-(oxetan-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-Amino-2-(oxetan-3-yl)acetic acid” is a chemical compound that contains an oxetane ring, which is a four-membered cyclic ether . The compound also contains an amino group and a carboxylic acid group .
Synthesis Analysis
The synthesis of oxetane derivatives, including “(S)-2-Amino-2-(oxetan-3-yl)acetic acid”, has been a subject of numerous studies . The methods are generally clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Molecular Structure Analysis
The molecular structure of “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” includes an oxetane ring, an amino group, and a carboxylic acid group . The InChI code for this compound is1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) . Chemical Reactions Analysis
Oxetanes, including “(S)-2-Amino-2-(oxetan-3-yl)acetic acid”, have been known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” include a molecular weight of 231.25 g/mol . The compound is a white to yellow solid .Applications De Recherche Scientifique
Synthesis of Amino Acid Derivatives : Amino acids such as (S)-2-Amino-2-(oxetan-3-yl)acetic acid can serve as intermediates in the synthesis of various natural and non-natural α-amino acids and their derivatives. For instance, [2,2-Bis(trifluoromethyl)-5-oxo-1,3-oxazolidin-4-yl]acetic acid chloride, a compound with a structure akin to (S)-2-Amino-2-(oxetan-3-yl)acetic acid, is used in the synthesis of different amino acid derivatives (Burger et al., 1992).
Formation of Spirocycles : Compounds containing the oxetane ring, like (S)-2-Amino-2-(oxetan-3-yl)acetic acid, can be utilized in the synthesis of spirocycles. This is evidenced by the use of methyl 2-(oxetane/azetidine-3 ylidene)acetate in 1,3-dipolar cycloaddition reactions to produce oxetane-containing spirocycles (Jones et al., 2016).
Antibacterial and Antifungal Applications : Amino acid derivatives, including those similar to (S)-2-Amino-2-(oxetan-3-yl)acetic acid, have been explored for their antibacterial and antifungal activities. For example, some 1,4-Benzothiazine derivatives have shown significant activity against various bacterial and fungal strains (Kalekar et al., 2011).
Corrosion Inhibition : Amino acid derivatives are also studied for their potential as corrosion inhibitors. For instance, amino acid-based imidazolium zwitterions have shown promising results as eco-friendly corrosion inhibitors for mild steel (Srivastava et al., 2017).
Chemical Synthesis : These compounds are used in the chemical synthesis of various pharmaceuticals and materials. The efficient preparation of certain amino acid derivatives demonstrates their utility in the modification of cephalosporin antibiotics (Kanai et al., 1993).
Orientations Futures
The future directions of “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” and similar compounds lie in their potential applications in medicinal chemistry. Their small, polar nature has led to their incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . These units have been widely adopted in medicinal chemistry programs in recent years .
Propriétés
IUPAC Name |
(2S)-2-amino-2-(oxetan-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQBFQWTJJLVRW-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CO1)[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(oxetan-3-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

